



Application Notes and Protocols for DAMGO in GTPyS Binding Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin (**DAMGO**) is a synthetic, potent, and highly selective agonist for the mu (μ)-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. The activation of MOR by agonists like **DAMGO** initiates a signaling cascade that is fundamental to its physiological effects, including analgesia. A widely used in vitro functional assay to characterize the interaction of agonists with GPCRs is the GTPγS binding assay. This assay measures the agonist-induced exchange of guanosine diphosphate (GDP) for a non-hydrolyzable analog of guanosine triphosphate (GTP), guanosine 5'-O-(3-thiotriphosphate) ([3⁵S]GTPγS), on the G α subunit of heterotrimeric G proteins. This application note provides a detailed protocol for utilizing **DAMGO** in a [3⁵S]GTPγS binding assay to quantify its potency and efficacy at the μ -opioid receptor.

Principle of the Assay

The GTP γ S binding assay is a functional assay that directly measures the activation of G proteins upon agonist binding to a GPCR. In the inactive state, the G protein α subunit is bound to GDP. Agonist binding to the receptor induces a conformational change, which in turn catalyzes the exchange of GDP for GTP on the G α subunit. The use of the radiolabeled, non-hydrolyzable GTP analog, [35 S]GTP γ S, allows for the accumulation and quantification of activated G proteins. The amount of [35 S]GTP γ S bound to the membranes is proportional to the extent of G protein activation by the agonist.



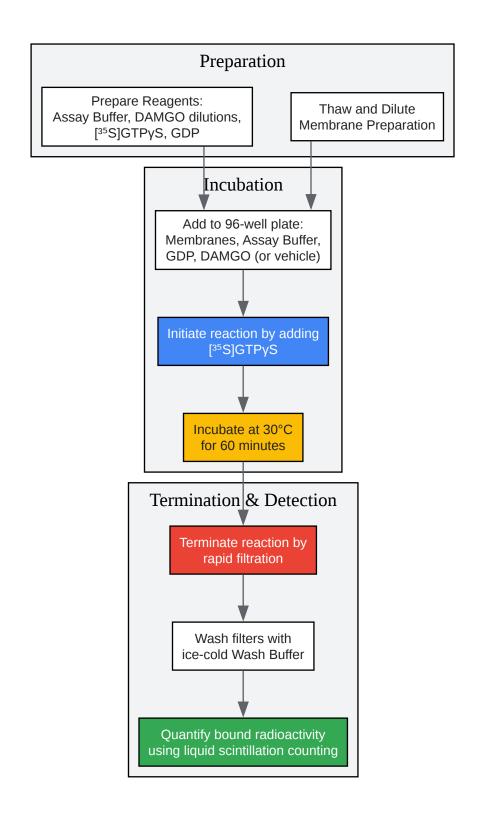


Signaling Pathway of DAMGO at the Mu-Opioid Receptor

DAMGO binding to the μ -opioid receptor triggers a cascade of intracellular events. The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G protein (Gi/o). This leads to the dissociation of the G α i/o subunit from the G β y dimer. Both dissociated subunits can then modulate the activity of various downstream effectors, such as adenylyl cyclase and ion channels.







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